6-[1-(Trifluoromethyl)cyclopropyl]pyridin-3-amine
CAS No.:
Cat. No.: VC18133645
Molecular Formula: C9H9F3N2
Molecular Weight: 202.18 g/mol
* For research use only. Not for human or veterinary use.
![6-[1-(Trifluoromethyl)cyclopropyl]pyridin-3-amine -](/images/structure/VC18133645.png)
Specification
Molecular Formula | C9H9F3N2 |
---|---|
Molecular Weight | 202.18 g/mol |
IUPAC Name | 6-[1-(trifluoromethyl)cyclopropyl]pyridin-3-amine |
Standard InChI | InChI=1S/C9H9F3N2/c10-9(11,12)8(3-4-8)7-2-1-6(13)5-14-7/h1-2,5H,3-4,13H2 |
Standard InChI Key | QVLYGZAWTYEXRV-UHFFFAOYSA-N |
Canonical SMILES | C1CC1(C2=NC=C(C=C2)N)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s molecular formula is C₉H₉F₃N₂, with a molar mass of 204.18 g/mol. Its structure integrates a pyridine ring, a cyclopropane group, and a trifluoromethyl substituent, creating a compact yet sterically demanding framework. Key structural descriptors include:
Property | Value |
---|---|
SMILES | C1CC1(C2=NC=C(C=C2)N)C(F)(F)F |
InChI | InChI=1S/C9H9F3N2/c10-9(11,12)8(3-4-8)7-2-1-6(13)5-14-7/h1-2,5H,3-4,13H2 |
InChIKey | QVLYGZAWTYEXRV-UHFFFAOYSA-N |
The pyridine ring’s electron-deficient nature, combined with the electron-withdrawing trifluoromethyl group, likely influences its reactivity and intermolecular interactions .
Stereoelectronic Effects
The cyclopropane ring introduces significant angle strain, which may enhance reactivity in ring-opening or functionalization reactions. The trifluoromethyl group contributes to lipophilicity and metabolic stability, traits often exploited in drug design .
Predicted Physicochemical Properties
Collision Cross-Section (CCS) Data
Ion mobility spectrometry predictions for various adducts reveal insights into the compound’s gas-phase behavior :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 203.07906 | 147.2 |
[M+Na]⁺ | 225.06100 | 156.5 |
[M+NH₄]⁺ | 220.10560 | 154.6 |
[M-H]⁻ | 201.06450 | 151.8 |
These values suggest moderate molecular rigidity, with sodium adducts exhibiting larger CCS due to ion-dipole interactions.
Solubility and Lipophilicity
Quantitative structure-property relationship (QSPR) models predict moderate aqueous solubility (logS ≈ -3.5) and a logP of 2.8, indicating balanced hydrophobicity suitable for membrane permeation .
Synthetic Pathways and Challenges
Retrosynthetic Analysis
Hypothetical routes to 6-[1-(Trifluoromethyl)cyclopropyl]pyridin-3-amine could involve:
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Cyclopropanation: Introducing the cyclopropane ring via [2+1] cycloaddition using dihalocarbenes or transition-metal catalysts.
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Trifluoromethylation: Employing reagents like TMSCF₃ or Umemoto’s reagent to install the CF₃ group.
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Amination: Direct amination at the 3-position using Buchwald-Hartwig coupling or nucleophilic substitution .
Industrial-Scale Considerations
Continuous-flow reactors could mitigate risks associated with exothermic cyclopropanation steps. Catalytic systems using palladium or copper might enhance efficiency in cross-coupling steps, though the steric bulk of the cyclopropane may necessitate tailored ligands .
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